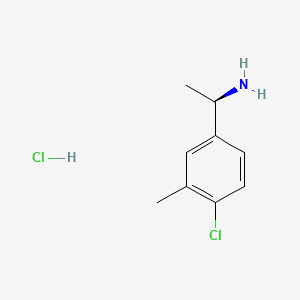

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-methamphetamine hydrochloride, is a stimulant drug with a variety of applications in both medical and scientific research. It is a chiral compound, meaning that it has two mirror-image forms, the (R)- and (S)-enantiomers, which differ in their physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (R)-methamphetamine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Asymmetric/Green Synthesis

Chiral amines like ®-1-(4-Chloro-3-methylphenyl)ethanamine HCl are crucial in asymmetric synthesis, which is essential for creating compounds with specific chirality. This process is vital in pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Heterogeneous Catalytic Systems

In heterogeneous catalysis, chiral amines can be used to create stable, recyclable catalysts that facilitate the synthesis of other chiral compounds. This application is significant in industrial processes where efficiency and reusability are key .

Organocatalysts for Asymmetric Catalysis

Chiral amines serve as organocatalysts, which are small organic molecules that catalyze chemical reactions. They are particularly useful in asymmetric catalysis to produce enantiomerically pure substances .

Encapsulation in Porous Materials

Encapsulating chiral amines within porous materials can enhance their catalytic properties and allow for their use in continuous flow processes, which are increasingly popular in chemical manufacturing .

Bioconversion Systems

Chiral amines play a role in bioconversion systems where they function as intermediates or catalysts in the production of complex organic molecules. Their use in such systems highlights the intersection of chemistry and biology .

Pharmaceutical Applications

Approximately 40-45% of small molecule pharmaceuticals contain chiral amine components. The synthesis of these compounds is crucial for developing new medications and treatments .

Fine Chemicals and Agrochemicals

The production of fine chemicals and agrochemicals often requires chiral amines due to their ability to impart specific properties to these substances, such as increased potency or selectivity .

Enantioselective Deprotonation Reactions

Chiral amines are used as bases in enantioselective deprotonation reactions, which are important for producing enantiomerically pure acids and their derivatives .

Eigenschaften

IUPAC Name |

(1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLPGIVLDGISK-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704228 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride | |

CAS RN |

1255306-36-5 |

Source

|

| Record name | (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)